Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl- Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl-
Brand Name: Vulcanchem
CAS No.: 188738-93-4
VCID: VC20271120
InChI: InChI=1S/C12H12N4O/c1-9-4-2-6-11(14-9)16-12(17)15-10-5-3-7-13-8-10/h2-8H,1H3,(H2,14,15,16,17)
SMILES:
Molecular Formula: C12H12N4O
Molecular Weight: 228.25 g/mol

Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl-

CAS No.: 188738-93-4

Cat. No.: VC20271120

Molecular Formula: C12H12N4O

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl- - 188738-93-4

Specification

CAS No. 188738-93-4
Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
IUPAC Name 1-(6-methylpyridin-2-yl)-3-pyridin-3-ylurea
Standard InChI InChI=1S/C12H12N4O/c1-9-4-2-6-11(14-9)16-12(17)15-10-5-3-7-13-8-10/h2-8H,1H3,(H2,14,15,16,17)
Standard InChI Key NJXJISWPGNGATI-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)NC(=O)NC2=CN=CC=C2

Introduction

Physicochemical Properties and Structural Insights

Molecular Architecture

The compound consists of a urea bridge (NHCONH-\text{NH}-\text{CO}-\text{NH}-) connecting a 6-methyl-2-pyridinyl group and a 3-pyridinyl substituent (Figure 1). The methyl group at the 6-position of the pyridine ring introduces steric and electronic effects that influence its solubility, crystallinity, and intermolecular interactions . X-ray crystallographic studies of analogous ureas, such as N-(2-chloro-6-methylphenyl)-N'-4-pyridinylurea, reveal dense crystal packing due to hydrogen bonding between urea NH groups and pyridinyl nitrogen atoms .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight228.25 g/molPubChem
LogP (Partition Coefficient)1.82 (Predicted)PubChem
SolubilitySparingly soluble in water; soluble in DMSO, methanolPubChem
Melting Point187–189°C (Analogous compounds)Sage

The calculated LogP value of 1.82 indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications .

Synthesis Methodologies

Traditional Synthetic Routes

The synthesis of bipyridinyl ureas typically involves the reaction of substituted pyridinylamines with isocyanates or carbamoyl chlorides. For N-(6-methyl-2-pyridinyl)-N'-3-pyridinylurea, two primary approaches are documented:

  • Coupling of 6-Methyl-2-pyridinylamine with 3-Pyridinylisocyanate

    • Reaction Conditions: Conducted in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere.

    • Yield: ~70–75% after purification via column chromatography .

    • Mechanism: Nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by proton transfer to form the urea linkage .

  • Selenium-Catalyzed Carbonylation

    • Method: Reductive carbonylation of nitrobenzene derivatives with aminopyridines using carbon monoxide (3 MPa) and selenium catalysts .

    • Conditions: 130–150°C for 4–6 hours in toluene with triethylamine as a base.

    • Advantages: Avoids toxic phosgene; suitable for industrial-scale production .

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Scalability
Isocyanate Coupling70–75≥95Laboratory
Selenium Catalysis65–72≥90Industrial

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The urea carbonyl group and pyridinyl nitrogen atoms serve as reactive sites:

  • Hydrolysis: Under acidic conditions, the urea bridge hydrolyzes to form 6-methyl-2-pyridinamine and 3-pyridinamine .

  • Cyclocondensation: Reaction with anthranilic acid ethyl ester yields quinazoline-2,4-diones, heterocycles with demonstrated bioactivity (Equation 1) :

    Urea+Anthranilic esterΔQuinazoline-2,4-dione+NH3\text{Urea} + \text{Anthranilic ester} \xrightarrow{\Delta} \text{Quinazoline-2,4-dione} + \text{NH}_3

    Yield: 55–65% under reflux in ethanol .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating to metal ions via pyridinyl nitrogen atoms. For example, with Cu(II), it forms complexes exhibiting antimicrobial activity :

  • Stoichiometry: [Cu(L)2Cl2][\text{Cu}(\text{L})_2\text{Cl}_2] (L = ligand).

  • Application: Catalytic oxidation of alkanes .

Biological Activities and Mechanisms

Antimicrobial Properties

Analogous bipyridinyl ureas demonstrate broad-spectrum activity:

Table 3: Antimicrobial Activity of Analogous Ureas

CompoundMIC (µg/mL)Bacterial StrainsSource
N-(2,6-Dichlorophenyl)-N'-3-pyridinylurea0.03–0.12S. aureus, E. coli
N-(6-Methyl-2-pyridinyl)-N'-3-pyridinylureaPending

Mechanism: Disruption of bacterial cell membrane integrity via hydrogen bonding with phospholipid headgroups .

Industrial and Agricultural Applications

Plant Growth Regulation

Pyridinyl ureas enhance crop yields by modulating auxin and cytokinin pathways:

  • Effective Concentration: 0.0005–0.001 ppm in foliar sprays.

  • Case Study: Increased biomass in Solanum lycopersicum (tomato) by 22% compared to controls.

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors in clinical trials:

  • Example: Conversion to 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, which show anti-inflammatory activity .

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